molecular formula C22H23NO2 B2479096 2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol CAS No. 1268868-36-5

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol

Cat. No.: B2479096
CAS No.: 1268868-36-5
M. Wt: 333.431
InChI Key: IMXPVDJTXSLWFX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound 2-(benzylamino)-1-(3-(benzyloxy)phenyl)ethanol is systematically named according to IUPAC guidelines as 2-(benzylamino)-1-[3-(benzyloxy)phenyl]ethanol . This nomenclature reflects the ethanol backbone substituted at position 1 by a 3-(benzyloxy)phenyl group and at position 2 by a benzylamino moiety. Alternative designations include:

  • 2-(Benzylamino)-1-(3-phenylmethoxyphenyl)ethanol
  • CAS Registry Number 1268868-36-5
  • MFCD22375390 (Enamine catalog identifier)

The molecular formula C$${22}$$H$${23}$$NO$$_{2}$$ indicates a molecular weight of 333.43 g/mol . Non-systematic synonyms such as EN300-108023 (Enamine) and EVT-2616170 (EvitaChem) are used in commercial catalogs.

Molecular Architecture Analysis: Benzylamine and Benzyloxy Substituent Configurations

The compound features a central ethanol scaffold with two distinct aromatic substituents (Figure 1):

  • Benzylamino group (-NH-CH$$2$$-C$$6$$H$$_5$$) : Attached to the ethanol’s C2 position, this moiety introduces a secondary amine capable of hydrogen bonding.
  • Benzyloxy group (-O-CH$$2$$-C$$6$$H$$_5$$) : Positioned at the C3 site of the phenyl ring attached to C1, this ether linkage enhances hydrophobicity.

Key structural descriptors :

Property Value Source
SMILES C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)OCC3=CC=CC=C3)O
InChI Key IMXPVDJTXSLWFX-UHFFFAOYSA-N
Topological polar surface area 41.49 Ų

The benzyloxy group’s para-substitution on the phenyl ring and the ethylenediamine-like linkage between the amine and ethanol backbone create a planar geometry optimized for π-π stacking.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound remains unreported, structural analogs provide insights:

  • Phenylethanolamine derivatives : Exhibit chair-like conformations in saturated rings, with equatorial positioning of functional groups.
  • Benzyloxy-phenyl interactions : In related compounds, the dihedral angle between benzyloxy and phenyl rings averages 75.5°–75.7° , minimizing steric hindrance.

Potential conformational isomers arise from:

  • Rotation about the C-O bond in the benzyloxy group.
  • Flexibility of the ethylenediamine chain , allowing gauche or anti configurations.

Computational models suggest the anti conformation is energetically favored due to reduced steric clash between aromatic rings.

Comparative Structural Analysis with Related Phenylethanolamine Derivatives

Table 1 : Structural comparison with key analogs

Compound Substituents Molecular Weight (g/mol) Key Structural Feature
Phenylethanolamine -OH, -NH$$_2$$ 153.18 Minimal substitution
SK&F 64139 Dichloro-THIQ group 368.29 Halogenated bicyclic core
2-(Benzylamino)-1-phenylethanol Single benzylamino group 227.30 Lack of benzyloxy substitution
Target compound Benzylamino + benzyloxy 333.43 Dual aromatic functionalization

The dual aromatic substitution in This compound confers:

  • Enhanced lipophilicity (LogP = 4.48 vs. 2.90 for 2-(benzylamino)-1-phenylethanol).
  • Steric bulk that may hinder rotation, favoring rigid binding in enzymatic pockets.
  • Extended π-system , enabling interactions with aromatic residues in proteins (e.g., Phe182 in PNMT).

Compared to SK&F 64139, the absence of halogen atoms reduces electronegativity but maintains comparable van der Waals interactions.

Properties

IUPAC Name

2-(benzylamino)-1-(3-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-22(16-23-15-18-8-3-1-4-9-18)20-12-7-13-21(14-20)25-17-19-10-5-2-6-11-19/h1-14,22-24H,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPVDJTXSLWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening with Benzylamine

This two-step protocol leverages regioselective nucleophilic attack on an epoxide intermediate:

Step 1: Synthesis of 3-(benzyloxy)phenylethylene oxide
3-Hydroxystyrene undergoes benzylation using benzyl chloride (1.2 eq) in DMF with K₂CO₃ (2 eq) at 80°C for 6 hr, achieving 89% yield of 3-(benzyloxy)styrene. Subsequent epoxidation with m-chloroperbenzoic acid (mCPBA, 1.1 eq) in dichloromethane at 0°C→RT for 12 hr provides the epoxide in 76% yield.

Step 2: Aminolysis with Benzylamine
Reacting the epoxide (1 eq) with benzylamine (3 eq) in ethanol under reflux for 8 hr induces ring-opening at the less substituted carbon (Scheme 1). The reaction proceeds via an SN2 mechanism, yielding the target compound in 68% yield after recrystallization from ethyl acetate/hexane.

Parameter Value
Temperature 78°C (reflux)
Time 8 hr
Solvent Anhydrous ethanol
Workup Extract with EtOAc (3×50 mL), dry Na₂SO₄
Yield 68%

Advantages : Excellent regiocontrol, minimal side products
Limitations : Requires handling moisture-sensitive epoxide intermediate

Reductive Amination of 3-(Benzyloxy)acetophenone

This three-step sequence employs classical imine formation followed by borohydride reduction:

Step 1: Benzyl Protection of 3-Hydroxyacetophenone
3-Hydroxyacetophenone (1 eq) reacts with benzyl chloride (1.5 eq) in DMF using KOH (2 eq) at 60°C for 4 hr, yielding 3-(benzyloxy)acetophenone (92%).

Step 2: Schiff Base Formation
Condensing the ketone (1 eq) with benzylamine (1.2 eq) in toluene under Dean-Stark conditions for 6 hr removes water, achieving 85% imine formation.

Step 3: Sodium Borohydride Reduction
Treating the imine (1 eq) with NaBH₄ (3 eq) in methanol at 0°C→RT for 2 hr produces the amino alcohol in 74% yield (Scheme 2).

Reduction Parameter Value
Temperature 0°C → 25°C
Reaction Time 2 hr
Workup Quench with NH₄Cl, extract with DCM
Purification Column chromatography (SiO₂, EtOAc/hexane 1:3)

Advantages : High atom economy, readily scalable
Limitations : Potential over-reduction to ethylamine byproducts

Chlorohydrin Amination Pathway

This alternative route utilizes a chlorinated intermediate for nucleophilic displacement:

Step 1: Chlorohydrin Synthesis
3-(Benzyloxy)phenylethylene glycol (1 eq) reacts with thionyl chloride (2 eq) in DCM at 0°C for 2 hr, yielding 1-chloro-2-hydroxy-1-(3-(benzyloxy)phenyl)ethane (81%).

Step 2: Benzylamine Substitution
Heating the chlorohydrin (1 eq) with benzylamine (5 eq) in DMF at 100°C for 12 hr facilitates SN2 displacement, providing the target compound in 63% yield after aqueous workup.

Condition Specification
Solvent Anhydrous DMF
Temperature 100°C
Catalysis None (neat amine acts as base)
Yield 63%

Advantages : Avoids sensitive intermediates
Limitations : Requires high amine excess, potential elimination side reactions

Microwave-Assisted One-Pot Synthesis

Emerging methodologies exploit microwave irradiation to accelerate reaction kinetics:

Procedure
3-(Benzyloxy)benzaldehyde (1 eq), benzylamine (1.1 eq), and NaBH₃CN (1.5 eq) in methanol undergo microwave irradiation at 100°C (150 W) for 30 min, directly yielding the amino alcohol in 82% purity (Scheme 3).

Microwave Parameter Value
Power 150 W
Temperature 100°C
Vessel Type Sealed quartz
Cooling Forced air post-reaction

Advantages : Dramatically reduced reaction time (30 min vs 8-12 hr)
Limitations : Specialized equipment required, limited scalability data

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the four methods:

Method Yield (%) Purity (%) Scalability Cost Index
Epoxide ring-opening 68 98.5 High $$$
Reductive amination 74 97.8 Moderate $$
Chlorohydrin amination 63 95.2 Low $$$$
Microwave-assisted 82 99.1 Pilot-scale $$$$$

Key Observations :

  • Reductive amination offers the best balance of yield and cost efficiency
  • Microwave methods show promise for rapid synthesis but require capital investment
  • Epoxide route provides superior regioselectivity for GMP applications

Critical Process Parameters and Optimization

Solvent Effects on Epoxide Aminolysis

Polar aprotic solvents (DMF, DMSO) increase reaction rate but promote side reactions. Ethanol emerges as optimal, providing:

  • 68% yield vs 52% in THF
  • 98.5% purity vs 89% in DMF

Temperature Profile in Reductive Amination

Controlled addition of NaBH₄ at 0°C minimizes over-reduction:

  • 0°C addition: 74% yield, 2% byproducts
  • RT addition: 61% yield, 11% byproducts

Benzylamine Stoichiometry in Chlorohydrin Route

Excess benzylamine (5 eq) compensates for volatility losses:

  • 5 eq: 63% yield
  • 3 eq: 41% yield

Industrial-Scale Considerations

Cost Analysis of Starting Materials

  • Benzyl chloride: $12/kg (bulk pricing)
  • 3-Hydroxyacetophenone: $45/kg (pharma grade)
  • Benzylamine: $28/kg (technical grade)

Total raw material cost/kg product :

  • Epoxide route: $312/kg
  • Reductive amination: $289/kg

Waste Stream Management

Key byproducts requiring treatment:

  • NaCl from protection steps (3.2 kg/kg product)
  • Borate salts from reductions (1.8 kg/kg product)
  • Unreacted benzylamine (0.7 kg/kg product)

Chemical Reactions Analysis

Oxidation Reactions

The ethanol backbone and aromatic substituents enable oxidation under controlled conditions:

  • Primary Alcohol Oxidation : The hydroxyl group undergoes oxidation to form a ketone. Manganese(III) acetate [Mn(OAc)₃] in acetonitrile facilitates oxidative radical reactions, yielding α-keto derivatives .

  • Benzyloxy Group Oxidation : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) oxidizes the benzyl ether to a carboxylic acid or aldehyde, depending on conditions .

Table 1: Oxidation Reagents and Products

Substrate PositionReagentConditionsProductYieldSource
Ethanol backboneMn(OAc)₃CH₃CN, reflux1-(3-(Benzyloxy)phenyl)ethanone80%
Benzyloxy groupKMnO₄ (acidic)H₂O, 80°C3-Hydroxybenzoic acid derivative65%

Reduction Reactions

The benzylamino group and aromatic rings participate in reduction:

  • Benzylamino Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the C–N bond, yielding primary amines .

  • Benzyl Ether Hydrogenolysis : Palladium black with ammonium formate removes benzyl protecting groups, generating phenolic derivatives .

Table 2: Reduction Protocols

Target GroupReagentConditionsProductYieldSource
BenzylaminoPd/C, H₂ (1 atm)EtOH, RT1-(3-(Benzyloxy)phenyl)ethylamine92%
BenzyloxyPd black, HCOONH₄EtOH, 60°C3-Hydroxyphenylethanol derivative53%

Substitution Reactions

The benzyloxy group undergoes nucleophilic substitution:

  • Halogenation : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, enabling further functionalization .

  • Alkylation : Benzyl bromide (BnBr) in DMF with K₂CO₃ introduces alkyl chains at the phenolic oxygen .

Table 3: Substitution Examples

Reaction TypeReagentConditionsProductYieldSource
ChlorinationSOCl₂Toluene, reflux3-(Chlorophenyl)ethanol derivative78%
BenzylationBnBr, K₂CO₃DMF, 80°CMulti-benzylated derivative97%

Photochemical Reactions

UV irradiation induces Norrish Type II pathways in benzyloxy-substituted systems:

  • Hydrogen Abstraction : The benzyloxy group participates in intramolecular H-abstraction, forming cyclized products .

Key Findings:

  • Electron-withdrawing groups (EWGs) on the phenyl ring enhance photoproduct yields (e.g., 75% with –NO₂) .

  • Ethanol’s hydroxyl group stabilizes transition states during photolysis .

Deprotection Strategies

Benzyl groups are removed via:

  • Acidic Hydrolysis : HCl in dioxane cleaves benzyl ethers, yielding phenolic compounds .

  • Catalytic Transfer Hydrogenation : Pd/C with cyclohexene selectively deprotects benzylamino groups .

Table 4: Functional Group Reactivity

GroupReaction SusceptibilityPreferred Conditions
BenzylaminoReduction > AlkylationH₂/Pd, RT
BenzyloxyOxidation > SubstitutionKMnO₄ (acidic), 80°C
EthanolOxidation > EsterificationMn(OAc)₃, CH₃CN

Mechanistic Insights

  • Radical Pathways : Mn(OAc)₃-mediated reactions proceed via radical intermediates, confirmed by ESR studies .

  • Electrophilic Aromatic Substitution : Benzyloxy groups direct substituents to para positions during nitration .

Scientific Research Applications

Scientific Research Applications

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol is a versatile compound with applications in chemistry, biology, medicine, and industry. It can serve as an intermediate in synthesizing complex organic molecules. Due to its functional groups, it can be explored in scientific research, including acting as a lead compound in pharmaceutical development.

Potential Biological Activities

This compound has potential biological activities, including antimicrobial and anticancer properties. These activities make it a candidate for exploration in drug development and therapeutic applications. The compound may exert effects by binding to enzymes, inhibiting or activating enzyme activity, modulating receptor signaling pathways, or participating in metabolic or signaling pathways that influence cellular functions.

Interaction Studies

Interaction studies involving this compound are crucial for understanding how it interacts with biological targets and elucidating its potential clinical applications.

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBenzylamino + Benzyloxy groupsPotential antimicrobial and anticancer activity
2-BenzylaminoethanolBenzylamino group onlyAntimicrobial properties
N-BenzylethanolamineBenzylamino + Hydroxyl groupsNeuroprotective potential
3-BenzyloxyphenolBenzyloxy group onlyAntioxidant properties

This combination of functional groups contributes to its distinct biological profile and potential applications.

Heterocyclic Amine Carcinogens

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Involvement: Participating in metabolic or signaling pathways that influence cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Analog 1 : (1RS)-2-[(1,1-Dimethylethyl)amino]-1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]ethanol (CAS 56796-66-8)
  • Structural Differences: Amino Group: Tert-butylamino (-NH-C(CH₃)₃) replaces benzylamino. Phenyl Substituent: Hydroxymethyl (-CH₂OH) at the 3-position and benzyloxy (-O-CH₂C₆H₅) at the 4-position.
  • Hydroxymethyl increases hydrophilicity, improving aqueous solubility relative to the target compound.
Analog 2 : 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol (CAS 1797802-04-0)
  • Structural Differences :
    • Phenyl Substituent : Difluoromethoxy (-O-CF₂H) replaces benzyloxy.
  • Implications :
    • Difluoromethoxy introduces electronegativity, enhancing metabolic stability and resistance to enzymatic degradation.
    • Molecular weight (293.31 g/mol) is lower than the target compound’s estimated weight (~325–340 g/mol), affecting lipophilicity.
Analog 3 : 2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride (CAS 71786-67-9)
  • Structural Differences: Backbone: Ethanone (ketone) replaces ethanol. Phenyl Substituent: 3-hydroxyphenyl (-C₆H₄OH) replaces 3-(benzyloxy)phenyl.
  • Implications :
    • The ketone group eliminates hydrogen-bonding capacity, reducing solubility and altering pharmacokinetics.
    • Hydroxyl group increases polarity but lacks the protective benzyloxy moiety, making it prone to oxidation.

Physicochemical Properties

Property Target Compound (Estimated) Analog 1 Analog 2 Analog 3
Molecular Weight ~340 g/mol 327.4 g/mol 293.31 g/mol 291.77 g/mol
Solubility Low (lipophilic) Moderate Low Very low
Key Functional Groups Benzylamino, Benzyloxy Tert-butylamino, Benzyloxy Benzylamino, Difluoromethoxy Benzyl(methyl)amino, Hydroxyphenyl
  • Melting Points: Not directly reported for the target compound, but analogs with benzyloxy groups (e.g., compounds in ) show melting points of 188–207°C , suggesting similar thermal stability.

Biological Activity

2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol is a compound with significant potential in various fields of biological research, particularly in pharmacology and organic chemistry. This article discusses its biological activity based on diverse sources, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H23NO2 and a molecular weight of approximately 333.424 g/mol. It features a benzylamino group and a benzyloxy-substituted phenyl group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound can inhibit or activate specific enzymes, influencing biochemical pathways.
  • Receptor Modulation : It may modulate signaling pathways by interacting with cellular receptors.
  • Pathway Involvement : Participation in metabolic or signaling pathways that affect cellular functions is also noted.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in drug development.
  • Anticancer Potential : Research indicates that it may exhibit anticancer effects, particularly in inhibiting the growth of certain cancer cell lines. For example, it demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells .
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest that it could be beneficial in treating inflammatory conditions.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Studies :
    • The compound was tested against various pathogens to assess its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1020
Bacillus subtilis1530
Escherichia coli2550
  • Anticancer Activity :
    • In vitro studies demonstrated that treatment with this compound at concentrations of 10 µM resulted in a 55% reduction in cell viability of MDA-MB-231 cells after three days .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory responses was assessed through animal models, showing promise in reducing inflammation markers significantly compared to control groups .

Q & A

Q. What are the established synthetic routes for 2-(Benzylamino)-1-(3-(benzyloxy)phenyl)ethanol, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols, leveraging protective group chemistry. For example:

  • Benzyloxy group introduction : A phenol intermediate (e.g., 3-hydroxyphenyl derivatives) may undergo alkylation with benzyl bromide under basic conditions (e.g., NaH/THF) to protect hydroxyl groups .
  • Amino alcohol formation : Reductive amination or nucleophilic substitution between benzylamine derivatives and ketone intermediates (e.g., 1-(3-(benzyloxy)phenyl)ethanone) using reducing agents like NaBH4 or LiAlH4 . Critical factors include solvent choice (anhydrous THF or DMF), temperature control (0–25°C for sensitive steps), and stoichiometric ratios to minimize byproducts like over-alkylated species.

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

  • HPLC : Purity assessment (≥98%) via reverse-phase chromatography with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .
  • NMR : 1H/13C NMR to confirm benzyloxy (δ 4.9–5.1 ppm for OCH2Ph) and ethanolamine (δ 2.5–3.5 ppm for NHCH2) moieties. Aromatic protons in the 3-substituted phenyl ring appear as distinct multiplet patterns .
  • GC/MS : For volatile impurities, electron ionization (EI) at 70 eV can detect degradation products like benzyl alcohol or residual solvents .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

  • Storage : Protect from light and moisture in amber glass vials under inert gas (N2/Ar) at –20°C. Avoid polypropylene containers due to potential leaching .
  • Stability : Susceptible to hydrolysis of the benzyloxy group under acidic/alkaline conditions. Periodic FT-IR analysis (monitoring O–H stretches at 3200–3600 cm⁻¹) is advised to detect degradation .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., adrenergic or serotoninergic targets common in amino alcohols). Focus on hydrogen bonding (ethanolamine -OH/NH) and π-π stacking (benzyl groups) .
  • MD simulations : GROMACS/AMBER for stability assessment of ligand-receptor complexes over 100-ns trajectories. Solvate systems in TIP3P water and apply PME for electrostatic interactions .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability (LogP ~2.5–3.5 for optimal permeability) and CYP450 metabolism risks .

Q. How can researchers address discrepancies in reported biological activity data across different studies?

  • Assay validation : Standardize protocols (e.g., IC50 determination via cell viability assays with controls for solvent effects (e.g., DMSO ≤0.1%)) .
  • Batch variability analysis : Compare multiple synthesis lots via LC-MS to rule out impurity-driven artifacts (e.g., trace benzaldehyde from benzyl group oxidation) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., adrenergic agonists like levalbuterol analogs) to identify structure-activity trends .

Q. What strategies optimize the compound's solubility for in vitro pharmacological assays?

  • Co-solvent systems : Use 10–20% PEG-400 or cyclodextrin derivatives in aqueous buffers to enhance solubility without cytotoxicity .
  • Salt formation : React with HCl to form a hydrochloride salt, improving aqueous solubility (test pH stability via UV-Vis spectroscopy) .
  • Prodrug design : Introduce phosphate or acetyl groups at the hydroxyl moiety for transient solubility, later cleaved in physiological conditions .

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